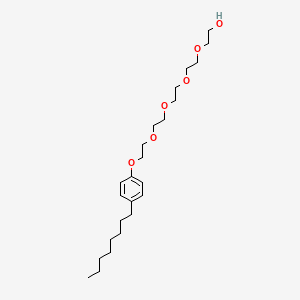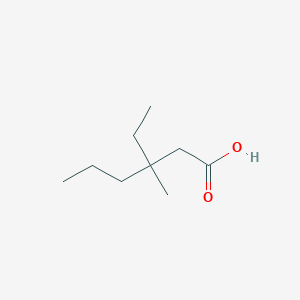
3-Ethyl-3-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-methylhexanoic acid is an organic compound with the molecular formula C9H18O2 It is a branched-chain carboxylic acid, characterized by the presence of both ethyl and methyl groups attached to the third carbon of a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives. For instance, the reaction of 3-methylhexanoic acid with ethyl bromide in the presence of a strong base like sodium hydride can yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-ethyl-3-methylhexanoyl chloride, which can be prepared from the corresponding acid using thionyl chloride. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst like palladium on carbon.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-methylhexanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, forming acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides.
Aplicaciones Científicas De Investigación
3-Ethyl-3-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving branched-chain fatty acids.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism by which 3-Ethyl-3-methylhexanoic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing pathways such as beta-oxidation. The molecular targets include enzymes like acyl-CoA dehydrogenase and enoyl-CoA hydratase, which play crucial roles in the breakdown and synthesis of fatty acids.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylhexanoic acid: Similar in structure but lacks the ethyl group.
2-Ethylhexanoic acid: Has the ethyl group on the second carbon instead of the third.
Hexanoic acid: The parent compound without any branching.
Uniqueness
3-Ethyl-3-methylhexanoic acid is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in the synthesis of specific target molecules that require precise branching patterns.
Propiedades
Número CAS |
50902-82-4 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-ethyl-3-methylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(3,5-2)7-8(10)11/h4-7H2,1-3H3,(H,10,11) |
Clave InChI |
APIWHOUUMCIHFT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


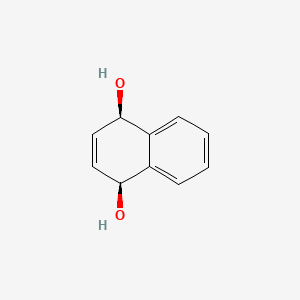

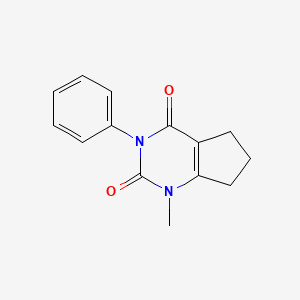
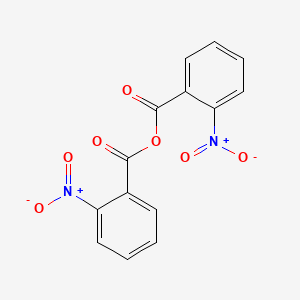
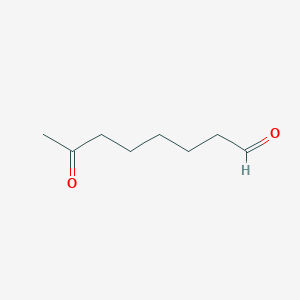
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
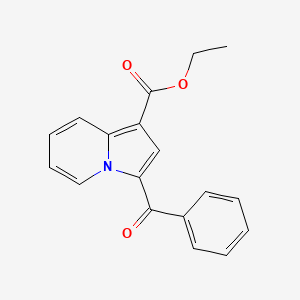

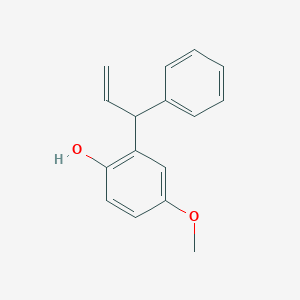
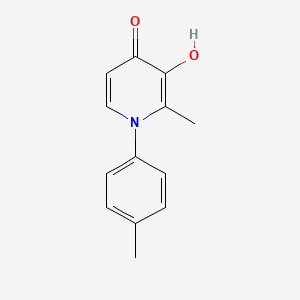
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
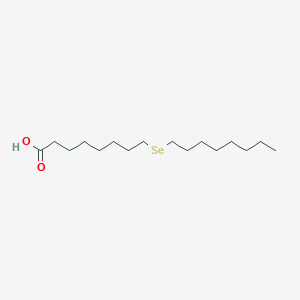
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
